3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Description
3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Chemical Properties
Research has led to the discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization, introducing new C-N and S-N bond formation at ambient temperature (Gunaganti Naresh, R. Kant, T. Narender, 2014). This underscores the compound's versatility in synthesis reactions.
Antimicrobial Activity
Novel 3-methyl-N"-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohydrazides have been synthesized and demonstrated promising antifungal and antibacterial activity, highlighting the potential for pharmaceutical applications focusing on combating microbial infections (A. Sonawane, Y. Pawar, P. Nagle, P. Mahulikar, D. More, 2009).
Thermal Behavior and Crystal Forms
A study on the potential biologically active 2-[3-(4-phenyl-1-piperazinyl)propyl]-3-(4-substituted-benzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides revealed multiple crystal forms through differential scanning calorimetry (DSC), suggesting the existence of dynamic proton transfer between possible tautomeric forms (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013).
Synthesis of Cyclic Sulfonamides
Cyclic sulfonamides, specifically substituted 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides and 3,4,4a,5,6,8a-hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, were synthesized by the thermal Diels-Alder reaction of triene derivatives, showing promise for medicinal and industrial applications due to their novel structures (I. Greig, M. Tozer, P. T. Wright, 2001).
Anion Receptors and Transporters
Studies have shown that compounds containing cyanoguanidine and 3-amino-1,2,4-benzothiadiazine-1,1-dioxide exhibit significant affinity for oxo-anions in organic solutions and function as transmembrane chloride/nitrate antiporters, highlighting their potential in biochemical applications (Marco Wenzel, M. Light, A. Davis, Philip A. Gale, 2011).
properties
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-17(15-21-23-19-9-5-6-10-20(19)30(28,29)24-21)16-22(27)26-13-11-25(12-14-26)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCJTUFXCSQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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